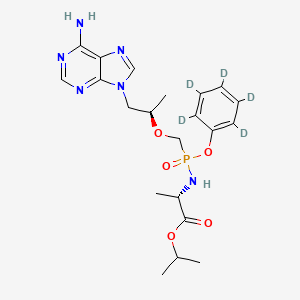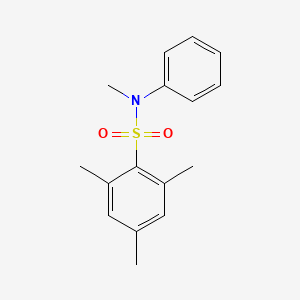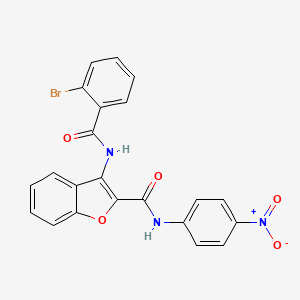
Tenofovir Alafenamide-D5 (diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir Alafenamide-D5 (diastereomers) is a deuterated form of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV and Hepatitis B infections. The compound is a lipophilic prodrug of Tenofovir, which allows for better absorption and distribution within the body, particularly in lymphatic tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir Alafenamide-D5 involves several steps, including the synthesis of the deuterated intermediate and its subsequent conversion to the final product. The synthetic route typically involves the use of chiral resolving agents such as Proline or Phenylalanine to obtain diastereomeric salts, which are then separated and purified .
Industrial Production Methods
Industrial production of Tenofovir Alafenamide-D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of diastereomers. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tenofovir Alafenamide-D5 undergoes various chemical reactions, including:
Oxidation: Conversion of the prodrug to its active form, Tenofovir.
Reduction: Reduction of intermediates during synthesis.
Substitution: Introduction of deuterium atoms to form the deuterated compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For the conversion of intermediates.
Reducing agents: For the reduction steps.
Chiral resolving agents: Such as Proline or Phenylalanine for diastereomer separation.
Major Products Formed
The major product formed from these reactions is Tenofovir Alafenamide-D5, which is then further processed to obtain the final pharmaceutical product .
Applications De Recherche Scientifique
Tenofovir Alafenamide-D5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its effects on cellular metabolism and enzyme interactions.
Medicine: Used in the development of antiviral therapies for HIV and Hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a standard for quality control.
Mécanisme D'action
Tenofovir Alafenamide-D5 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and Hepatitis B viruses. The compound is converted to its active form, Tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, but with different pharmacokinetic properties.
Emtricitabine: Often used in combination with Tenofovir Alafenamide for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in similar therapeutic contexts.
Uniqueness
Tenofovir Alafenamide-D5 is unique due to its deuterated form, which provides improved stability and pharmacokinetic properties compared to its non-deuterated counterparts. This results in better absorption, distribution, and reduced toxicity, making it a preferred choice in antiviral therapies .
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-UZFIYRAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2423809.png)
![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)
![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)
![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)
![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)


